1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1 and a trifluoropropoxy group at position 3, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-isopropyl-1H-pyrazole and 3,3,3-trifluoropropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction involves the attack of the pyrazole nitrogen on the carbon atom of the trifluoropropyl bromide, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-Isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can be compared with other similar compounds, such as:
This compound-4-sulfonyl chloride: This compound has a sulfonyl chloride group at position 4, making it more reactive in certain chemical reactions.
4-Iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole:
1-Isopropyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine: This compound has an amine group at position 4, which can participate in various chemical reactions and biological interactions.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-propan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-8(2)15-5-3-9(14-15)7-16-6-4-10(11,12)13/h3,5,8H,4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REORKGHRVAYEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.